molecular formula C11H16N2O4 B5441710 3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]propanoic Acid

3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]propanoic Acid

Cat. No.: B5441710
M. Wt: 240.26 g/mol
InChI Key: OBTWSXHBFQXMQV-UHFFFAOYSA-N
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Description

3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]propanoic acid is a synthetic organic compound with a molecular formula of C10H15NO3 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]propanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst can yield the oxazole ring.

    Attachment of the Propanoic Acid Moiety: The oxazole ring is then reacted with a suitable propanoic acid derivative, such as methyl 3-bromopropanoate, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its oxazole ring is a common motif in many bioactive molecules.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(5-tert-butyl-1,3-oxazol-2-yl)propanoic acid: Similar in structure but with a different substitution pattern on the oxazole ring.

    2-(5-tert-butyl-1,2-oxazol-3-yl)acetic acid: Another oxazole derivative with a different side chain.

Uniqueness

3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]propanoic acid is unique due to its specific substitution pattern and the presence of both the oxazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(5-tert-butyl-1,2-oxazol-3-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)7-6-8(13-17-7)12-9(14)4-5-10(15)16/h6H,4-5H2,1-3H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTWSXHBFQXMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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